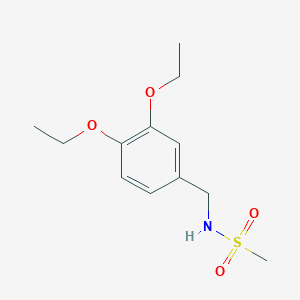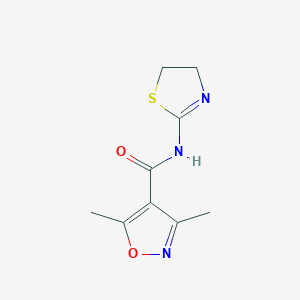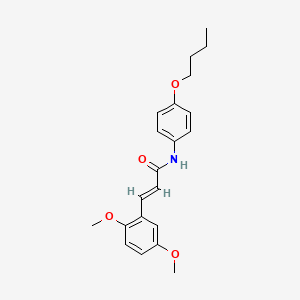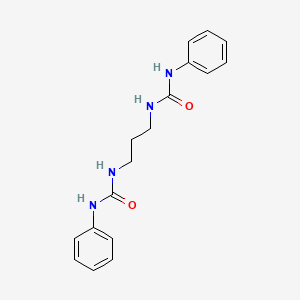![molecular formula C20H22BrN3O4 B4693383 4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B4693383.png)
4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide
Vue d'ensemble
Description
4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BDA-410 and has been studied extensively for its mechanism of action and its potential use in treating various diseases. In
Mécanisme D'action
The mechanism of action of BDA-410 is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BDA-410 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. BDA-410 has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BDA-410 has been shown to have several biochemical and physiological effects. In cancer research, BDA-410 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, BDA-410 has been shown to reduce amyloid-beta accumulation in the brain by inhibiting the activity of beta-secretase. In diabetes research, BDA-410 has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDA-410 in lab experiments is its potential use in treating various diseases. BDA-410 has been shown to have promising results in cancer, Alzheimer's disease, and diabetes research. One limitation of using BDA-410 in lab experiments is its complex synthesis method. The synthesis of BDA-410 is a multi-step process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on BDA-410. One direction is to further study its mechanism of action and its potential use in treating other diseases. Another direction is to optimize the synthesis method of BDA-410 to make it more accessible for researchers. Additionally, future research could focus on the development of BDA-410 derivatives with improved efficacy and reduced toxicity.
Applications De Recherche Scientifique
BDA-410 has been studied extensively for its potential use in treating various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, BDA-410 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, BDA-410 has been shown to reduce amyloid-beta accumulation in the brain, which is a hallmark of the disease. In diabetes research, BDA-410 has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
IUPAC Name |
4-[2-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinyl]-4-oxo-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O4/c1-13-10-15(21)11-14(2)20(13)28-12-19(27)24-23-18(26)9-8-17(25)22-16-6-4-3-5-7-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQFDUAQXLMBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)



![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4693324.png)


![4-[(allylamino)sulfonyl]-N-benzylbenzamide](/img/structure/B4693350.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4693355.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4693359.png)
![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)

![3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile](/img/structure/B4693391.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4693399.png)